N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyridazine ring, with an azepane (a seven-membered nitrogen-containing ring) and an ethyl group attached, making it a unique and versatile molecule for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often constructed via a condensation reaction between hydrazine and a diketone or a similar compound.
Fusion of Triazole and Pyridazine Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often involving a dehydrating agent.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.
Final Functionalization: The ethyl group is typically introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyridazine rings.
Reduction: Reduction reactions can target the azepane ring, potentially converting it to a piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antiviral activities. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and biological activity suggest it could be developed into a drug for treating various diseases, including infections and possibly cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-[2-(morpholin-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-[2-(pyrrolidin-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
Compared to these similar compounds, N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the azepane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6/c1-2-14-17-18-15-8-7-13(19-21(14)15)16-9-12-20-10-5-3-4-6-11-20/h7-8H,2-6,9-12H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJAYZIJVATSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCCN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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